rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine: is a chiral diamine compound characterized by the presence of two 4-fluorophenyl groups attached to an ethane backbone The compound’s chirality arises from the two stereocenters at the 1 and 2 positions of the ethane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods to produce the compound in larger quantities.
Purification: Employing techniques such as recrystallization or chromatography to purify the compound.
Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound’s chiral nature allows it to interact selectively with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylethane-1,2-diamine: Similar structure but lacks the fluorine atoms.
1,2-Bis(4-chlorophenyl)ethane-1,2-diamine: Similar structure with chlorine atoms instead of fluorine.
1,2-Bis(4-methylphenyl)ethane-1,2-diamine: Similar structure with methyl groups instead of fluorine.
Uniqueness
rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine is unique due to the presence of fluorine atoms, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H14F2N2 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(1R,2S)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14F2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2/t13-,14+ |
InChI Key |
DWKHQEHNAPMAGG-OKILXGFUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@H](C2=CC=C(C=C2)F)N)N)F |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.